molecular formula C8H14N2O2 B11731385 (S)-2-(tert-Butylamino)-3-cyanopropanoic acid

(S)-2-(tert-Butylamino)-3-cyanopropanoic acid

Katalognummer: B11731385
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: JHJVBMXRRYLBFO-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(tert-Butylamino)-3-cyanopropanoic acid is an organic compound that features a tert-butylamino group and a cyanopropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of tert-butanol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall yield and reducing waste.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(tert-Butylamino)-3-cyanopropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the cyanopropanoic acid moiety into different functional groups.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(S)-2-(tert-Butylamino)-3-cyanopropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Wirkmechanismus

The mechanism of action of (S)-2-(tert-Butylamino)-3-cyanopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The cyanopropanoic acid moiety may also participate in these interactions, contributing to the overall mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(tert-Butylamino)-3-cyanopropanoic acid is unique due to its combination of the tert-butylamino group and the cyanopropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

(2S)-2-(tert-butylamino)-3-cyanopropanoic acid

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)10-6(4-5-9)7(11)12/h6,10H,4H2,1-3H3,(H,11,12)/t6-/m0/s1

InChI-Schlüssel

JHJVBMXRRYLBFO-LURJTMIESA-N

Isomerische SMILES

CC(C)(C)N[C@@H](CC#N)C(=O)O

Kanonische SMILES

CC(C)(C)NC(CC#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.